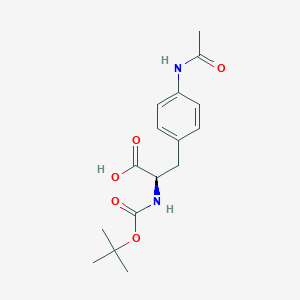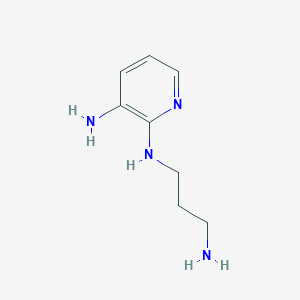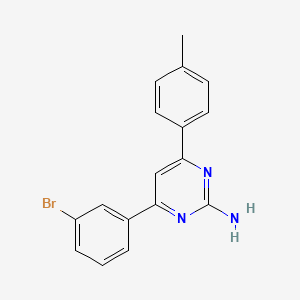
Bis(pentamethylcyclopentadienyl)osmium, 99% (99.9%-Os) (Decamethylosmocene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentamethylcyclopentadienyl)osmium is an organo-metallic compound . It is one of the numerous compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications .
Synthesis Analysis
The synthesis of cyclometalated osmium complexes is usually more complicated than of other transition metals such as Ni, Pd, Pt, Rh, where cyclometalation reactions readily occur via direct activation of C–H bonds . It differs also from their ruthenium analogs . Cyclometalation for osmium usually occurs under more severe conditions, in polar solvents, using specific precursors, stronger acids, or bases . Such requirements expand reaction mechanisms to electrophilic activation, transmetalation, and oxidative addition, often involving C–H bond activations . Osmacycles exhibit specific applications in homogeneous catalysis, photophysics, bioelectrocatalysis and are studied as anticancer agents .Molecular Structure Analysis
The molecular formula of Bis(pentamethylcyclopentadienyl)osmium is Os(C5(CH3)5)2 . Its molecular weight is 460.68 . The infrared spectrum and proton NMR spectrum conform to the structure .Chemical Reactions Analysis
Bis(pentamethylcyclopentadienyl)osmium has been used as a reactant for the synthesis of bimetallic manganese tricarbonyl-capped metallocenes, 30-electron triple-decker complexes of iron group metals, nonamethylosmocenylcarbenium ions, and decamethyl osmocene derivatives .Physical And Chemical Properties Analysis
Osmium is a transition metal like the other members of the group. They are less reactive than the typical metals but more reactive than the less typical metals . The transition metals are characterized by having the outermost electron shell containing two electrons and the next inner shell an increasing number of electrons .Wissenschaftliche Forschungsanwendungen
Synthesis of Bimetallic Compounds
This compound is used as a reactant in the synthesis of bimetallic manganese tricarbonyl-capped metallocenes . These bimetallic compounds have potential applications in materials science and catalysis, offering unique properties due to the combination of two different metal centers.
Creation of Triple-Decker Complexes
Researchers utilize Bis(pentamethylcyclopentadienyl)osmium(II) to create 30-electron triple-decker complexes involving iron group metals . These complexes have a layered structure and are studied for their electronic properties, which could be harnessed in molecular electronics and spintronics.
Generation of Carbenium Ions
The compound is a reactant for the synthesis of nonamethylosmocenylcarbenium ions . Carbenium ions are critical intermediates in many organic reactions, including polymerizations and rearrangements, and their study can lead to a deeper understanding of reaction mechanisms.
Development of Osmocene Derivatives
Decamethylosmocene derivatives are synthesized using Bis(pentamethylcyclopentadienyl)osmium(II) . These derivatives expand the chemistry of osmium and can lead to new discoveries in the field of organometallic chemistry.
Anticancer Activity
Cyclometalated osmium compounds, which can be derived from Bis(pentamethylcyclopentadienyl)osmium(II), are being studied for their potential anticancer activity . These compounds can interact with biological molecules in unique ways, leading to the development of novel anticancer drugs.
Wirkmechanismus
Mode of Action
It’s known to be a reactant for the synthesis of various compounds such as bimetallic manganese tricarbonyl-capped metallocenes and 30-electron triple-decker complexes of iron group metals .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Safety and Hazards
Eigenschaften
InChI |
InChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCXKXLRLACSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Os] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentamethylcyclopentadienyl)osmium(II) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)











